Estriol Trisulfate Trisodium Salt
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Description
Estriol trisulfate trisodium salt (ETTS) is a synthetic form of estriol, a naturally occurring hormone produced by the ovaries during pregnancy. It has been used in laboratory experiments for its ability to bind to estrogen receptors and stimulate estrogen-like effects. ETTS has been studied extensively for its potential therapeutic uses in a variety of medical conditions. This article will present an overview of ETTS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Estriol and its sulfate esters, including trisulfates, do not affect the transamination reaction of aspartate aminotransferase. However, the inhibition of this enzyme increases with the number of sulfate groups attached to estrogens, suggesting a potential regulatory role in enzymatic activities (Pulkkinen & Willman, 1966).
In a study on the degradation of estriol using an O3/PS process, it was found that the estriol degradation was influenced by solution pH, persulfate concentration, and ozone dosage. This research offers insights into the potential environmental applications for the degradation of estrogen contaminants (Cheng et al., 2016).
The synthesis of a sulfoglucuronide derivative of estriol has been achieved, suggesting applications in biochemical synthesis and analysis of estriol derivatives (Joseph, Dusza, Cantrall, & Bernstein, 1969).
The occurrence of 16-sulfates of estriol in body fluids during human pregnancy at term has been studied, indicating a potential role in fetal development and diagnostic applications in pregnancy (Levitz, Kadner, & Young, 1976).
Research on the surface acidity of trisodium hydrogen disulfate provides insights into its chemical properties, which could be relevant in various industrial and scientific applications (Affrossman & Mitchell, 1975).
The role of estrogen sulfates, including estriol trisulfates, in inducing hypertension in rats suggests possible implications in understanding estrogen-related cardiovascular diseases (Saruta, Ozawa, & Asano, 1972).
properties
IUPAC Name |
trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPNXAJMLSZES-NXOIHXQRSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Na3O12S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747733 |
Source
|
Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100940-55-4 |
Source
|
Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estriol trisulfate trisodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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